Welcome to the BenchChem Online Store!
molecular formula C8H5IN2O B8724920 3-Iodoimidazo[1,2-a]pyridine-7-carbaldehyde

3-Iodoimidazo[1,2-a]pyridine-7-carbaldehyde

Cat. No. B8724920
M. Wt: 272.04 g/mol
InChI Key: YEGIGILUCWWZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895745B2

Procedure details

To a solution of (3-Iodo-imidazo[1,2-a]pyridin-7-yl)methanol (1.00 g, 3.65 mmol) and NMO (0.64 g, 5.47 mmol) in CH2Cl2 (30 ml) with sieves (3 g) at 0° C. was added TPAP (0.06 g, 0.18 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 18 h, before being filtered to remove the sieves. The organic layer was washed with H2O (×2), dried (MgSO4), filtered and the solvent removed in vacuo. The residue was purified by silica column chromatography (0-60% MeOH in Et2O) to afford the product (0.15 g). MS: [M+H]+=273
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([CH2:11][OH:12])=[CH:10][C:5]2=[N:4][CH:3]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([CH:11]=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CN=C2N1C=CC(=C2)CO
Name
Quantity
0.64 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.06 g
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered
CUSTOM
Type
CUSTOM
Details
to remove the sieves
WASH
Type
WASH
Details
The organic layer was washed with H2O (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (0-60% MeOH in Et2O)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=CN=C2N1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.